

# A Comparative Guide to CHD4 and CHD5 in Chromatin Remodeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *chd-5*

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Chromodomain Helicase DNA-binding (CHD) proteins are a family of ATP-dependent chromatin remodelers that play crucial roles in regulating gene expression and genome integrity. Within this family, CHD4 and CHD5 are closely related paralogs, both acting as core catalytic subunits of the Nucleosome Remodeling and Deacetylase (NuRD) complex. Despite their structural similarities, emerging evidence reveals distinct and sometimes opposing functions in cellular processes, particularly in development and cancer. This guide provides an objective comparison of CHD4 and CHD5, summarizing key experimental findings to illuminate their unique roles in chromatin remodeling.

## Core Functional Distinctions

CHD4 is broadly expressed across various tissues and is essential for the development of multiple organs.<sup>[1]</sup> It is often implicated in oncogenic processes, promoting cell proliferation and survival in several cancers.<sup>[2][3]</sup> In contrast, CHD5 expression is predominantly restricted to the nervous system and testes.<sup>[4]</sup> It is widely recognized as a tumor suppressor, frequently inactivated in neuroblastoma and other malignancies through genomic deletion or epigenetic silencing.<sup>[5][6]</sup>

A key functional divergence lies in their chromatin remodeling activity. While both are ATP-dependent motors, CHD5 possesses a unique nucleosome unwrapping capability that is not efficiently shared by CHD4.<sup>[7][8]</sup> This suggests distinct mechanisms by which they alter chromatin structure to regulate gene expression.

## Quantitative Comparison of Biochemical Activities

Direct quantitative comparisons of the biochemical activities of CHD4 and CHD5 are limited in the literature. However, available data provide valuable insights into their functional differences.

| Feature                  | CHD4  | CHD5   | Reference |
|--------------------------|---|--|-----------|
| ATPase Activity          | Comparable to CHD5, with slightly higher specific activity. | Comparable to CHD4.  | [7]       |
| Nucleosome Remodeling    | Primarily exhibits nucleosome sliding activity.             | Shows limited nucleosome repositioning but possesses a unique and robust nucleosome unwrapping activity, exposing DNA at discrete positions. | [7][8]    |
| NuRD Complex Association | Core catalytic subunit.                                     | Core catalytic subunit; its presence is mutually exclusive with CHD4. Overexpression of CHD5 can lead to the degradation of CHD4 protein.    | [9]       |

## Roles in Cancer and Gene Regulation

The opposing roles of CHD4 and CHD5 in cancer are a central aspect of their functional divergence.

| Aspect              | CHD4   | CHD5  | Reference  |
|---------------------|--|---|--|
| Role in Cancer      | Primarily oncogenic. Overexpressed in several cancers, including breast, colorectal, and Ewing sarcoma. Promotes tumor progression.              | Tumor suppressor. Frequently deleted or silenced in neuroblastoma, glioma, and other cancers. Its loss is associated with poor prognosis. | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[10]</a> |
| Mechanism in Cancer | Promotes cell proliferation, survival, and DNA damage repair. Can act as a co-activator for oncogenic transcription factors like HIF1 $\alpha$ . | Induces cell cycle arrest, apoptosis, and senescence, partly through the upregulation of the p53 and Rb tumor suppressor pathways.        | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>                     |

## Differentially Regulated Target Genes

The distinct functions of CHD4 and CHD5 are reflected in the sets of genes they regulate.

| Protein             | Target Gene(s)  | Cellular Process                                 | Reference |
|---------------------|---|--|-----------|
| CHD4                | MYC, VEGFA, ANGPTL4   | Cell proliferation, angiogenesis                 | [2]       |
| Non-B lineage genes | Repression of inappropriate gene expression during B-cell development | [12]   |           |
| Myh11, Acta1        | Repression of non-cardiac genes in the developing heart               | [3]  |           |
| CHD5                | p16 (CDKN2A), p19 (ARF)   | Tumor suppression, cell cycle arrest, senescence | [13]      |
| WEE1                | Repression of G2/M checkpoint   | [6]  |           |
| Neuronal genes      | Regulation of neuronal development and function                       | [4]  |           |

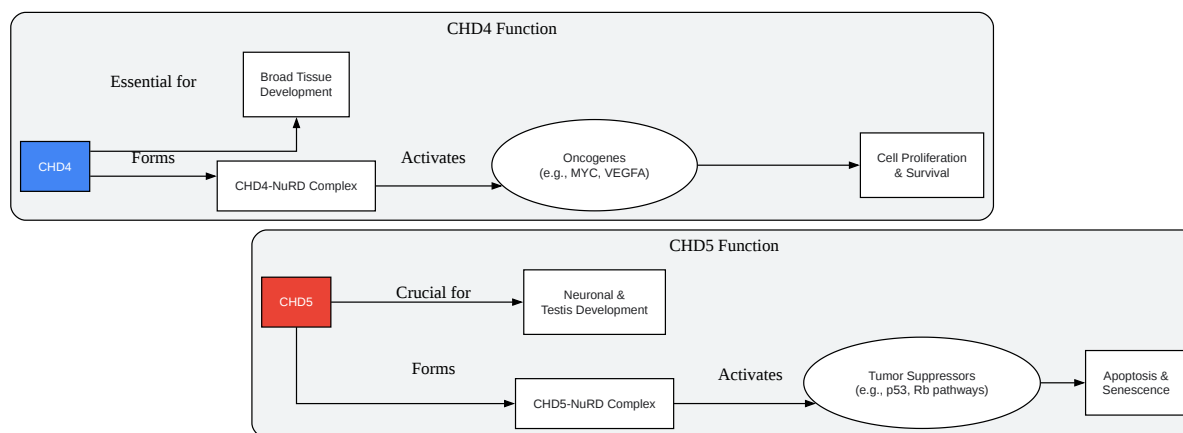
## Protein Interactions

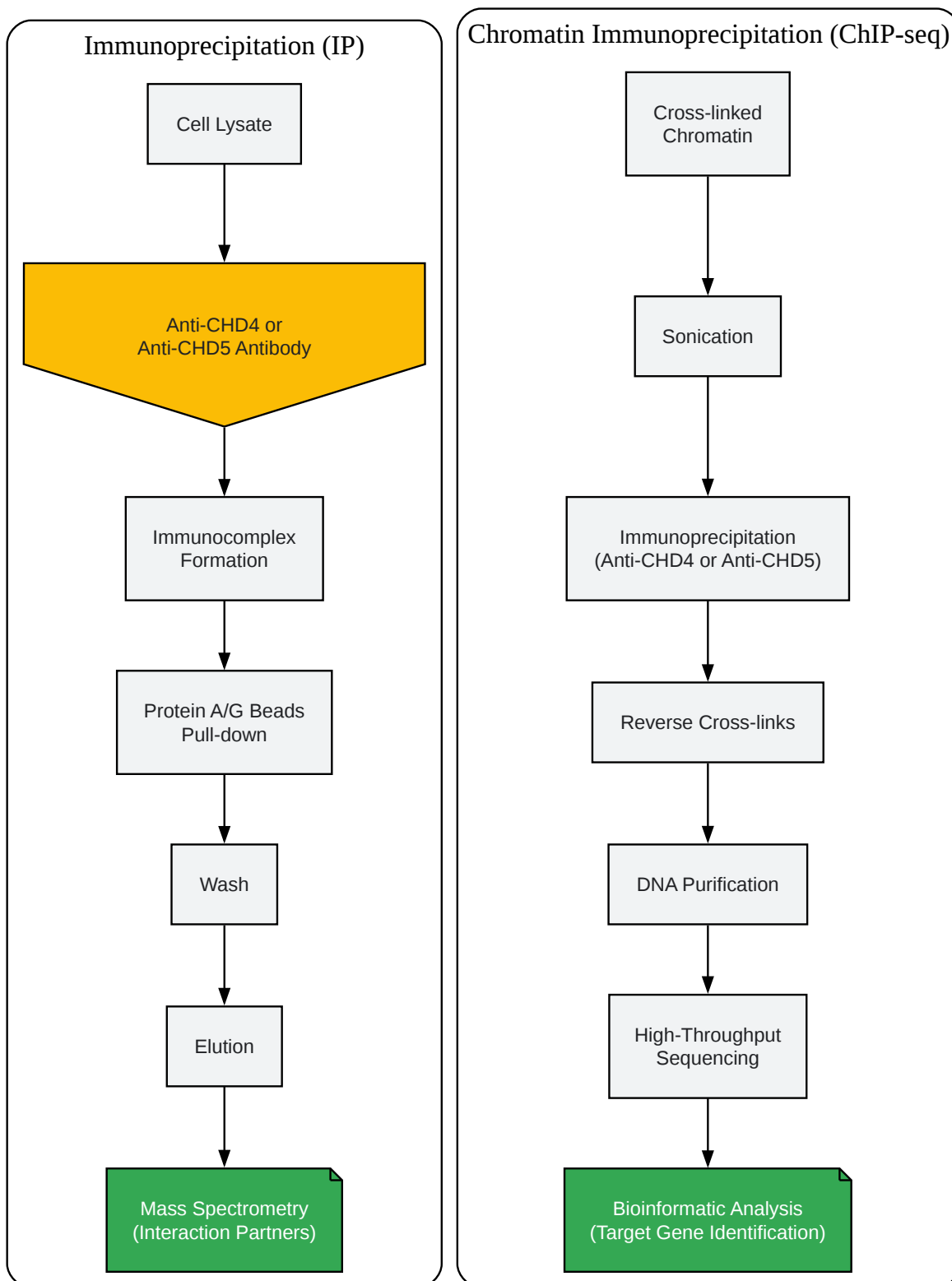
Both CHD4 and CHD5 are integral components of the NuRD complex, but they also have unique interacting partners that may contribute to their specific functions.

| Protein | Interacting Partners (within NuRD)            | Other Notable Interactors        | Reference                                 |
|---------|---|----------------------------------|---|
| CHD4    | HDAC1/2, MTA1/2/3, RBBP4/7, MBD2/3, GATAD2A/B | BRD4, GATA4, NKX2-5, TBX5, HIF1α | <a href="#">[14]</a> <a href="#">[15]</a> |
| CHD5    | HDAC1/2, MTA1/2/3, RBBP4/7, MBD2/3, GATAD2A/B | PRC2                             | <a href="#">[2]</a> <a href="#">[3]</a>   |

## Signaling Pathways and Experimental Workflows

To visualize the functional relationship between CHD4 and CHD5 and the experimental approaches used to study them, the following diagrams are provided.





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